An In-depth Technical Guide to the Core Properties of Ir(MDQ)₂(acac)
An In-depth Technical Guide to the Core Properties of Ir(MDQ)₂(acac)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the phosphorescent iridium(III) complex, Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III), commonly known as Ir(MDQ)₂(acac). This document collates essential data on its chemical, photophysical, electrochemical, and thermal characteristics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its application in research and development. Furthermore, this guide illustrates the role of Ir(MDQ)₂(acac) in a typical organic light-emitting diode (OLED) through a functional diagram, highlighting its importance in advanced materials science.
Introduction
Iridium(III) complexes are at the forefront of phosphorescent materials research, primarily due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent radiative decay from triplet excited states.[1] Among these, Ir(MDQ)₂(acac) has emerged as a key player, particularly as a high-performance red to orange-red dopant in the emissive layer of organic light-emitting diodes (OLEDs).[2] Its molecular structure, featuring two methyldibenzo[f,h]quinoxaline (MDQ) ligands and one acetylacetonate (B107027) (acac) ancillary ligand, bestows upon it exceptional stability and high photoluminescence quantum efficiency.[3] This guide aims to provide a detailed repository of its core properties and the experimental methodologies used to determine them, serving as a valuable resource for professionals in materials science and optoelectronics.
Chemical and Physical Properties
Ir(MDQ)₂(acac) is a red crystalline powder with the chemical formula C₃₉H₂₉IrN₄O₂.[4] Its structure consists of a central iridium atom coordinated to two cyclometalated 2-methyldibenzo[f,h]quinoxaline (B1321052) ligands and one bidentate acetylacetonate ligand.
| Property | Value |
| Full Chemical Name | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III)[4] |
| CAS Number | 536755-34-7[4] |
| Molecular Formula | C₃₉H₂₉IrN₄O₂[4] |
| Molecular Weight | 777.88 g/mol [5] |
| Appearance | Red powder/crystals[3] |
| Purity | Typically >99% (sublimed)[5] |
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of Ir(MDQ)₂(acac) are central to its function as an efficient phosphorescent emitter. These properties are summarized in the table below.
| Parameter | Value | Solvent/Conditions |
| Absorption (λₘₐₓ) | 325 nm, 428 nm[5] | CH₂Cl₂ |
| Emission (λₘₐₓ) | 600 - 614 nm[2] | Thin Film/Device |
| Phosphorescence Lifetime (τ) | 989 ns[6] | OLED Device |
| HOMO Level | -5.4 eV[2] | |
| LUMO Level | -2.8 eV[2] | |
| Thermal Stability (TGA) | >290 °C (0.5% weight loss)[5] | Inert Atmosphere |
Experimental Protocols
Synthesis of Ir(MDQ)₂(acac)
The synthesis of Ir(MDQ)₂(acac) typically involves a two-step process: the formation of an iridium(III) chloride-bridged dimer followed by the reaction with the ancillary ligand.
Step 1: Synthesis of the Iridium Dimer [(MDQ)₂Ir(μ-Cl)]₂
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Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) and 2-methyldibenzo[f,h]quinoxaline (MDQ) are mixed in a 1:2.5 molar ratio in a solvent mixture of 2-ethoxyethanol (B86334) and water (3:1 v/v).
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The mixture is refluxed under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
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After cooling to room temperature, the resulting precipitate is filtered, washed sequentially with methanol (B129727) and hexane, and dried under vacuum to yield the dichloro-bridged iridium dimer.
Step 2: Synthesis of Ir(MDQ)₂(acac)
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The iridium dimer from Step 1, acetylacetone (B45752) (acacH), and a base such as sodium carbonate (Na₂CO₃) are suspended in 2-ethoxyethanol.
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The mixture is heated to reflux under an inert atmosphere for 12-24 hours.
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After cooling, the crude product is collected by filtration and washed with water and methanol.
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Purification is typically achieved by column chromatography followed by sublimation to obtain high-purity Ir(MDQ)₂(acac) as a red powder.
Photoluminescence Quantum Yield (PLQY) Measurement
The relative PLQY of Ir(MDQ)₂(acac) in a host matrix can be determined using a standard fluorophore with a known quantum yield.
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Sample Preparation: Prepare dilute solutions or thin films of the Ir(MDQ)₂(acac) doped in a host material and a standard reference (e.g., Rhodamine 6G in ethanol) with absorbances in the range of 0.05 - 0.1 at the excitation wavelength.
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Instrumentation: A calibrated spectrofluorometer equipped with an integrating sphere is used.
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Measurement:
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Record the absorption spectra of both the sample and the reference standard.
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Measure the photoluminescence spectra of the sample and the reference standard under the same excitation wavelength.
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Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent or host matrix.
Cyclic Voltammetry (CV)
CV is employed to determine the HOMO and LUMO energy levels of Ir(MDQ)₂(acac).
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Electrochemical Cell Setup: A three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.
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Electrolyte Solution: A solution of the sample (approx. 1 mM) is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas.
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Measurement: The potential is swept from an initial value to a final value and back at a constant scan rate (e.g., 50-100 mV/s).
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Data Analysis: The onset oxidation and reduction potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: E_HOMO = -[E_ox(onset) - E_ox(Fc) + 4.8] eV E_LUMO = -[E_red(onset) - E_ox(Fc) + 4.8] eV
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to assess the thermal stability of the material.
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Instrumentation: A simultaneous TGA/DSC instrument is used.
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Sample Preparation: A small amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.
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Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) over a temperature range (e.g., 30 °C to 800 °C).[5]
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Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, from which the decomposition temperature (Td, often defined as the temperature at 5% weight loss) is determined. The DSC curve shows the heat flow to or from the sample, indicating thermal events like melting or glass transitions.
OLED Fabrication
A typical solution-processed or vacuum-deposited OLED incorporating Ir(MDQ)₂(acac) can be fabricated as follows.
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Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying and UV-ozone treatment.
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Layer Deposition:
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A hole injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO substrate.
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A hole transport layer (HTL) is then deposited.
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The emissive layer (EML), consisting of a host material doped with Ir(MDQ)₂(acac) (typically at a low weight percentage), is deposited. For solution processing, this is done by spin-coating a solution containing both the host and dopant. For vacuum deposition, co-evaporation is used.
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An electron transport layer (ETL) is deposited on top of the EML.
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Finally, a low work function metal cathode (e.g., LiF/Al) is deposited by thermal evaporation through a shadow mask.
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Functional Diagrams
The following diagrams illustrate the operational principle of an OLED device utilizing Ir(MDQ)₂(acac) and a general workflow for its characterization.
Caption: OLED operational schematic with Ir(MDQ)₂(acac).
Caption: Workflow for Ir(MDQ)₂(acac) characterization.
Conclusion
Ir(MDQ)₂(acac) stands out as a robust and highly efficient phosphorescent material with significant applications in optoelectronic devices, particularly in the realm of OLEDs. Its favorable photophysical, electrochemical, and thermal properties make it an excellent candidate for achieving high-performance red-orange emission. The detailed experimental protocols and compiled data in this guide are intended to support further research and development, enabling scientists and engineers to harness the full potential of this versatile iridium complex. The provided diagrams offer a clear visualization of its application in a functional device and the systematic approach to its characterization, underscoring its importance in the advancement of materials science.
References
- 1. Ir(MDQ)2(acac) - Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Customized Bis(2-methyl-dibenzo[f,H]quinoxaline)(acetylacetonat Ir(mdq)2(acac) Cas No.536755-34-7 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. lumorachemicals.com [lumorachemicals.com]
